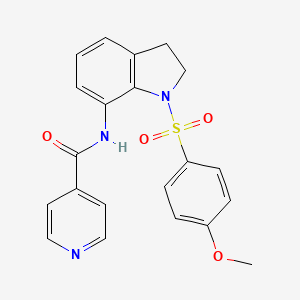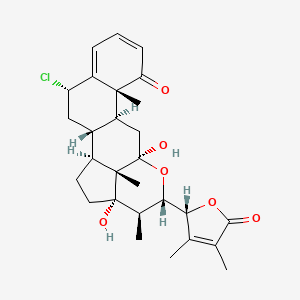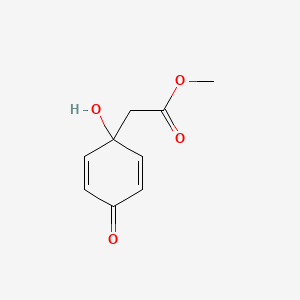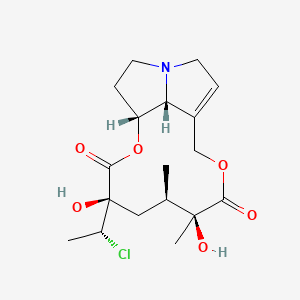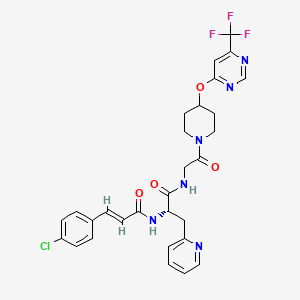
Jasmone
Vue d'ensemble
Description
Jasmone is an organic compound that is a volatile portion of the oil from jasmine flowers. It is a colorless to pale yellow liquid and can exist in two isomeric forms: cis-jasmone and trans-jasmone. The natural extract contains only the cis form, while synthetic material often contains a mixture of both forms . This compound is known for its pleasant fragrance and is widely used in the perfumery industry.
Applications De Recherche Scientifique
Jasmone has a wide range of applications in scientific research:
Mécanisme D'action
Jasmone exerts its effects through various mechanisms:
Plant Defense: This compound is involved in the plant’s defense response by activating signaling pathways that lead to the production of defense molecules.
AhR Antagonism: This compound acts as an allosteric antagonist of the aryl hydrocarbon receptor, inhibiting the activation of this receptor by various agonists.
Gene Expression: This compound influences gene expression related to plant growth, development, and stress responses.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Jasmone plays a pivotal role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes involved in the biosynthesis of this compound is this compound hydroxylase, which catalyzes the conversion of this compound to its hydroxylated derivatives . This compound also interacts with proteins such as the COI1-JAZ co-receptor complex, which is essential for jasmonate signaling . These interactions are crucial for the activation and repression of transcription factors that regulate gene expression in response to environmental stimuli.
Cellular Effects
This compound influences various cellular processes and functions. It plays a significant role in cell signaling pathways, particularly those involved in plant defense responses. This compound activates the jasmonate signaling pathway, leading to the expression of defense-related genes . This activation enhances the plant’s ability to resist insect attacks and pathogen infections. Additionally, this compound affects cellular metabolism by modulating the production of secondary metabolites, which are essential for plant defense and adaptation to environmental stresses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and the subsequent activation of signaling pathways. This compound binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressors . This degradation releases transcription factors that activate the expression of jasmonate-responsive genes. This compound also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways . These molecular interactions are critical for the regulation of gene expression and the plant’s adaptive responses to environmental challenges.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but its stability can be influenced by factors such as light, temperature, and pH. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing plant defense mechanisms and promoting stress tolerance . These temporal effects are important for understanding the long-term impact of this compound on plant physiology.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing stress tolerance and promoting growth . At high doses, this compound can exhibit toxic or adverse effects, including inhibition of growth and development . These dosage-dependent effects are crucial for determining the optimal concentration of this compound for various applications, including its use as a biopesticide or plant growth regulator.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It is synthesized from α-linolenic acid through the lipoxygenase pathway . This compound interacts with enzymes such as this compound hydroxylase, which catalyzes its conversion to hydroxylated derivatives . These metabolic pathways are essential for the production and regulation of this compound and its derivatives, which play critical roles in plant defense and adaptation to environmental stresses.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be localized in various cellular compartments, including the cytoplasm, chloroplasts, and vacuoles . The transport and distribution of this compound are essential for its biological activity, as it needs to reach specific target sites to exert its effects. Additionally, this compound can accumulate in certain tissues, such as leaves and flowers, where it plays a role in defense and signaling .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can be localized in chloroplasts, where it is involved in the biosynthesis of secondary metabolites and the regulation of photosynthesis . The subcellular localization of this compound is essential for its role in plant defense and adaptation to environmental stresses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Jasmone can be synthesized through several methods. One common method involves the reaction of (2’)-hept-4-enoic acid with vinylmagnesium bromide to produce (Z)-undeca-1,8-dien-5-one. This intermediate is then oxidized to (Z)-undec-8-ene-2,5-dione, which undergoes alkali cyclization to form this compound . Another method involves the conversion of jasmonic acid to this compound via decarboxylation .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction of jasmine essential oil, followed by purification processes to isolate the compound. The synthetic production of this compound involves similar steps as the laboratory methods but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Jasmone undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: This compound can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen gas and specific enzymes like this compound hydroxylase.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Jasmolone: Formed through oxidation and used in pyrethrin synthesis.
Dihydrothis compound: Formed through reduction and used in fragrance applications.
Various derivatives: Formed through substitution reactions, used in different industrial applications.
Comparaison Avec Des Composés Similaires
Jasmone is often compared with other similar compounds, such as:
Jasmonic Acid: Both compounds are derived from the same biosynthetic pathway and have similar roles in plant defense.
Methyl Jasmonate: Similar in structure and function, but methyl jasmonate is more volatile and used in different applications.
List of Similar Compounds
- Jasmonic Acid
- Methyl Jasmonate
- Dihydrothis compound
- Carvone
This compound’s unique properties and wide range of applications make it a valuable compound in various fields, from perfumery to agriculture and scientific research.
Propriétés
IUPAC Name |
3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLSXPIVAXONDL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1=C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047092 | |
| Record name | cis-Jasmone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellowish to straw-coloured oily liquid; odour of jasmine | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285 °C, 134.00 to 135.00 °C. @ 12.00 mm Hg | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
107 °C (225 °F) - closed cup | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, ether, carbon tetrachloride, lignin, 1514 mg/L @ 20 °C (exp), slightly soluble in water; soluble in ether, Miscible at room temperature (in ethanol) | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9437 g/cu cm at 22 °C, 0.934-0.950 | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Oil, Yellow oil, Pale yellow, viscous liquid | |
CAS RN |
488-10-8 | |
| Record name | Jasmone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-penten-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Jasmone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pent-2-enylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JASMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC4W0G9YUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Jasmone and where is it found?
A: this compound is a naturally occurring organic compound that belongs to the jasmonate class. It is a major contributor to the characteristic aroma of jasmine flowers and is also found in various other plants, often in trace amounts. [, , , , , ]
Q2: What is the molecular structure and formula of this compound?
A: this compound is a cyclopentenone derivative with a molecular formula of C11H16O. Its structure consists of a 2-pentenyl side chain attached to a 3-methyl-2-cyclopenten-1-one ring. The naturally occurring form is the (Z)-isomer, commonly referred to as cis-jasmone. [, , , , , ]
Q3: What are the key spectroscopic characteristics of this compound?
A: this compound can be characterized by its infrared (IR) spectrum, which exhibits absorption bands at specific wavenumbers, indicating the presence of functional groups like carbonyl (C=O) and alkene (C=C) bonds. [, ]
Q4: How does this compound interact with biological systems at the molecular level?
A: this compound can interact with proteins, specifically enzymes, affecting their activity. For instance, it has been shown to bind to and modulate the activity of the Calcium Adenosine Triphosphatase (Ca2+-ATPase), an enzyme crucial for calcium ion transport in muscle cells. [, ]
Q5: What are the downstream effects of this compound's interaction with the Ca2+-ATPase?
A: this compound's interaction with the Ca2+-ATPase leads to an increase in its activity. This interaction influences specific steps within the enzyme's catalytic cycle, such as increasing the rate of dephosphorylation and calcium ion dissociation from the phosphorylated enzyme. Notably, this compound's effects differ from those of other hydrophobic molecules, suggesting a distinct mechanism of action. []
Q6: Does this compound affect the structure of the Ca2+-ATPase?
A: While this compound impacts the activity of the Ca2+-ATPase, it does not seem to alter the enzyme's fundamental structure. Studies reveal that this compound does not affect the enzyme's equilibrium constant for the transition between its E1 and E2 states, nor does it influence calcium ion binding. []
Q7: What is the significance of this compound's interaction with the Ca2+-ATPase?
A: this compound's ability to modulate Ca2+-ATPase activity suggests a potential role in regulating cellular calcium ion concentrations. This regulation is essential for various physiological processes, including muscle contraction and relaxation. Further research is needed to fully understand the implications of this interaction. [, ]
Q8: Does this compound interact with other biological targets?
A: Yes, this compound has been identified as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). []
Q9: What are the downstream consequences of this compound's interaction with AhR?
A: this compound's antagonism of the AhR disrupts downstream signaling events, preventing the formation of the AhR:ARNT complex and hindering the enrichment of the CYP1A1 promoter. This disruption ultimately leads to the inhibition of CYP1A1 expression, a key enzyme involved in xenobiotic metabolism. []
Q10: What is the significance of this compound's interaction with the AhR?
A: The AhR is a crucial regulator of xenobiotic metabolism, immune responses, and cellular differentiation. This compound's ability to modulate its activity, particularly in a ligand-selective manner, highlights its potential as a therapeutic agent for conditions where AhR dysregulation plays a role. []
Q11: Does this compound play a role in plant defense mechanisms?
A: Yes, this compound, particularly cis-jasmone, is recognized as a vital signaling molecule in plant defense systems. Upon release, it can trigger various defense responses within the plant, enhancing its resistance to insect pests and pathogens. [, , , , , , , ]
Q12: How does this compound contribute to plant defense against insects?
A: this compound can directly repel certain insect pests, like aphids. It achieves this by interfering with their olfactory systems, making the plant less appealing as a host. Studies demonstrate that this compound can disrupt aphid probing behavior, making it difficult for them to feed. [, , , , ]
Q13: Can this compound indirectly contribute to plant defense against insects?
A: Indeed, this compound can indirectly enhance plant defense by attracting natural enemies of insect pests. For instance, it can attract parasitoid wasps, which then parasitize and control aphid populations. This indirect mechanism provides a sustainable approach to pest management. [, , , , , ]
Q14: How does this compound affect the behavior of beneficial insects like parasitoids?
A: this compound can act as an attractant for certain parasitoids, guiding them towards infested plants. Studies reveal that parasitoids, such as Aphidius ervi, show a preference for plants treated with this compound. They spend more time foraging on these plants, increasing the likelihood of finding and parasitizing their aphid prey. [, , , ]
Q15: Does this compound directly impact the growth and development of insects?
A: While this compound primarily acts as a repellent or attractant, some studies suggest it might indirectly influence insect development. For example, treating plants with this compound may lead to changes in plant quality, potentially impacting the growth rate of feeding insects. [, , , ]
Q16: How does this compound's structure relate to its biological activity?
A: The structure of this compound, particularly the presence and configuration of double bonds, plays a crucial role in its biological activity. Modifications to the cyclopentenone ring or the pentenyl side chain can significantly impact its efficacy as a plant defense activator, insect repellent, or fragrance compound. [, , ]
Q17: How does the saturation of the pentenyl side chain affect this compound's activity?
A: Saturating the pentenyl side chain of this compound can alter its interaction with biological targets. For example, replacing the double bond with a cyclopropane ring can lead to a shift in odor profile, while maintaining some level of biological activity. []
Q18: What is the role of the cyclopentenone ring in this compound's activity?
A: The cyclopentenone ring is essential for this compound's biological activity. Modifications to this ring, such as introducing a cyclopropane moiety, can significantly impact its odor characteristics and potentially affect its interaction with biological targets. []
Q19: How do structural modifications impact this compound's applications?
A: Understanding the structure-activity relationship of this compound is crucial for developing effective pest control strategies or modifying its fragrance profile for commercial applications. By tailoring the structure, researchers can enhance specific properties while minimizing potential drawbacks. []
Q20: What are the potential applications of this compound in agriculture?
A: this compound holds promise as a natural and sustainable alternative to conventional pesticides. Its ability to repel insect pests, attract their natural enemies, and potentially induce plant defense mechanisms makes it an attractive candidate for integrated pest management programs. [, , , , ]
Q21: Can this compound be integrated with other pest control methods?
A: Yes, this compound can be combined with other pest management strategies, such as the use of beneficial insects or biopesticides, to create a more robust and sustainable approach to crop protection. [, ]
Q22: Are there any challenges associated with using this compound in agriculture?
A: Despite its potential, challenges remain in implementing this compound-based pest control strategies. These challenges include optimizing application methods, understanding its potential impact on non-target organisms, and ensuring its cost-effectiveness for farmers. [, ]
Q23: What is the future direction of research on this compound in agriculture?
A: Future research on this compound will likely focus on optimizing its application in agricultural settings. This includes developing more effective formulations, exploring its use in combination with other pest control methods, and fully understanding its impact on different ecosystems. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



